

Application Notes and Protocols for the Experimental Nitration of Pyrazole

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Compound of Interest

Compound Name: 3-Methyl-4-nitro-1H-pyrazole

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Introduction

Pyrazole and its nitrated derivatives are fundamental scaffolds in medicinal chemistry and energetic materials research. The introduction of nitro groups onto the pyrazole ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity. This document provides detailed experimental protocols for the regioselective nitration of pyrazole to yield 4-nitropyrazole, 3,4-dinitropyrazole, and 3,4,5-trinitropyrazole. The protocols are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.

Data Presentation: Comparative Analysis of Pyrazole Nitration Protocols

The following tables summarize the quantitative data for various methods of pyrazole nitration, allowing for easy comparison of reaction conditions and yields.

Table 1: Synthesis of 4-Nitropyrazole

Method	Nitrating Agent	Molar Ratio (Pyrazole:Nitrating Agent)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Direct Nitration	HNO ₃ / Conc. H ₂ SO ₄	1 : 1.5 : 2.1 (Pyrazole :HNO ₃ :H ₂ SO ₄)	None	50	1.5	85	[1]
Direct Nitration (Alternative)	HNO ₃ / Conc. H ₂ SO ₄	Conc.	Not Specified	90	6	56	
N-Nitropyrazole Rearrangement	Nitropyrazole in Conc. H ₂ SO ₄	N-	Conc. H ₂ SO ₄	90	24	-	
Nitrodeiodination	HNO ₃ / Zeolite or Silica	Fuming	Tetrahydr ofuran	-	-	-	

Table 2: Synthesis of 3,4-Dinitropyrazole

Method	Starting Material	Nitrating Agent	Molar Ratio (Substrate:HNO ₃)	Solvent	Temperature (°C)	Time (h)	Overall Yield (%)	Reference
Nitration of 3-Nitropyrazole	3-Nitropyrazole	Conc. HNO ₃ / Conc. H ₂ SO ₄	1 : 2	Conc. H ₂ SO ₄	55-60	1	55	[2]
Three-Step from Pyrazole (Improved)	Pyrazole	Acetyl Nitrate, then Mixed Acids	-	Acetic Anhydride, Anisole, H ₂ SO ₄	Various	-	Good	[3]

Table 3: Synthesis of 3,4,5-Trinitropyrazole (TNP)

Method	Starting Material	Nitrating Agent	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Oxidation of 4-amino-3,5-dinitropyrazole	4-amino-3,5-dinitropyrazole	30% H ₂ O ₂ / Conc. H ₂ SO ₄	Conc. H ₂ SO ₄	Room Temp	24	75	[4]
Nitration of 4-chloro-1H-pyrazole	4-chloro-1H-pyrazole	Conc. HNO ₃ / Conc. H ₂ SO ₄	Conc. H ₂ SO ₄	100	5	75	[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyrazole via Direct Nitration[1]

Materials:

- Pyrazole
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid (90%)
- Fuming Sulfuric Acid (20% Oleum)
- Ice

Procedure:

- To a 100 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid.
- While stirring, slowly add 6.8 g (0.1 mol) of pyrazole. Continue stirring at room temperature for 30 minutes to form pyrazole sulfate.
- In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid. The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.
- Cool the flask containing the pyrazole sulfate in an ice-water bath.
- Slowly add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.
- After the addition is complete, raise the temperature to 50 °C and stir for 1.5 hours.
- Pour the reaction mixture into 200 mL of ice water. A white solid will precipitate.

- Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 4-nitropyrazole.

Characterization of 4-Nitropyrazole:

- Appearance: White solid.
- ^1H NMR (DMSO-d₆): Chemical shifts will be observed for the pyrazole ring protons.
- ^{13}C NMR (DMSO-d₆): Signals corresponding to the carbon atoms of the pyrazole ring will be present.[5]
- IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=C and C=N stretching, and NO₂ stretching (symmetric and asymmetric) will be observed.
- Mass Spectrometry (EI): The molecular ion peak [M]⁺ will be observed at m/z 113.[6][7]

Protocol 2: Synthesis of 3,4-Dinitropyrazole from 3-Nitropyrazole[2]

Materials:

- 3-Nitropyrazole
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- Ice

Procedure:

- In a round-bottom flask, dissolve 3-nitropyrazole in concentrated sulfuric acid.
- Cool the mixture in an ice bath.
- Slowly add concentrated nitric acid dropwise while maintaining the temperature between 0-5 °C. The molar ratio of 3-nitropyrazole to nitric acid should be 1:2.

- After the addition is complete, raise the temperature to 55-60 °C and stir for 1 hour.
- Carefully pour the reaction mixture onto crushed ice.
- Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to yield 3,4-dinitropyrazole.

Characterization of 3,4-Dinitropyrazole:

- Appearance: Yellowish solid.
- ^1H NMR (DMSO-d₆): A singlet for the remaining proton on the pyrazole ring will be observed. [8]
- ^{13}C NMR (DMSO-d₆): Signals for the carbon atoms of the dinitrated pyrazole ring will be present.[8]
- IR (KBr, cm⁻¹): Characteristic absorptions for N-H stretching, and strong peaks for symmetric and asymmetric stretching of the two NO₂ groups will be visible.[3][9]
- Mass Spectrometry: The molecular ion peak will be observed, along with characteristic fragmentation patterns.[3]

Protocol 3: Synthesis of 3,4,5-Trinitropyrazole (TNP) from 4-Chloro-1H-pyrazole[4]

This is a multi-step synthesis. The first step involves the dinitration of 4-chloro-1H-pyrazole.

Step 1: Synthesis of 4-Chloro-3,5-dinitro-1H-pyrazole

Materials:

- 4-Chloro-1H-pyrazole
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)

- Ethyl Acetate (EtOAc)
- Sodium Sulfate (Na₂SO₄)
- Ice

Procedure:

- Dissolve 15.6 g (0.12 mol) of 4-chloro-1H-pyrazole in 190 mL of concentrated sulfuric acid in a flask.
- Add 20 mL of concentrated nitric acid dropwise at a temperature of 15-25 °C.
- Slowly heat the mixture to 100 °C and stir for 5 hours.
- Pour the reaction mixture into 1 L of ice water.
- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a light yellow solid.

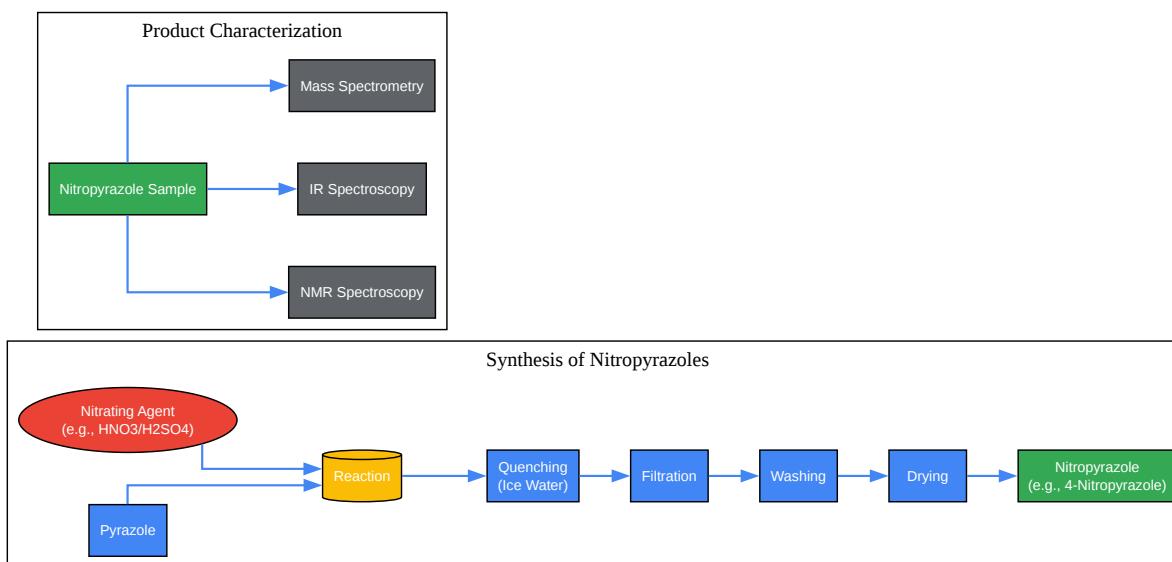
Step 2: Synthesis of 3,5-Dinitro-1H-pyrazol-4-amine**Step 3: Synthesis of 3,4,5-Trinitro-1H-pyrazole (HTNP)****Characterization of 3,4,5-Trinitropyrazole:**

- ¹H NMR (DMSO-d₆): δ = 9.61 (s, 1H), 8.78 (s, 1H).[1]
- ¹³C NMR (DMSO-d₆): δ = 151.15, 147.29, 142.20, 122.49 ppm.[1]
- IR (KBr, cm⁻¹): ν = 3355, 3288, 3138, 1697, 1523, 1516, 1458, 1317, 1230, 962, 846, 623.[1]
- Mass Spectrometry (ESI-): m/z = 201.98 [C₃N₅O₆]⁻.[1]

Mandatory Visualization

Reaction Workflow and Mechanism

The following diagrams illustrate the experimental workflow for the synthesis of nitropyrazoles and the general mechanism of electrophilic aromatic substitution.



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Caption: Experimental workflow for the synthesis and characterization of nitropyrazoles.



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Caption: General mechanism of electrophilic aromatic substitution for pyrazole nitration.

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